BAY-1251152 - 1610358-56-9

BAY-1251152

Catalog Number: EVT-260971
CAS Number: 1610358-56-9
Molecular Formula: C19H18F2N4O2S
Molecular Weight: 404.4358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY-1251152 is a potent and highly selective small molecule inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , ]. CDK9 is a crucial regulator of transcription elongation, a key step in gene expression [, ]. BAY-1251152 specifically targets the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and a regulatory cyclin subunit [, ]. This compound has demonstrated significant potential as an anti-cancer agent in preclinical studies and is currently being investigated in clinical trials for various cancer types [, , , , , ].

Mechanism of Action

BAY-1251152 exerts its anti-cancer effects by inhibiting CDK9, a key component of the P-TEFb complex [, , ]. This inhibition prevents the phosphorylation of RNA polymerase II (RNAP II) at the serine 2 position of its C-terminal domain (CTD) [, , ]. Phosphorylation of RNAP II CTD is essential for the elongation phase of transcription, allowing the progression from initiation to productive RNA synthesis [].

By blocking this phosphorylation event, BAY-1251152 effectively suppresses the transcription of various short-lived anti-apoptotic proteins and oncogenes, including MYC and MCL-1 [, , , , , ]. These proteins are often overexpressed in cancer cells and contribute to their survival, proliferation, and resistance to conventional therapies [, , , , , ]. Thus, by inhibiting CDK9, BAY-1251152 effectively promotes apoptosis and inhibits the growth of tumor cells.

Applications
  • Mantle Cell Lymphoma (MCL): Research suggests that BAY-1251152 can effectively inhibit tumor growth in MCL, even in cases with dual resistance to BTK inhibition and CAR T therapy []. The compound significantly reduced tumor size in patient-derived xenograft models, highlighting its potential as a novel therapeutic option for this difficult-to-treat patient population [].
  • Acute Myeloid Leukemia (AML): Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BAY-1251152 in patients with AML []. While the compound showed a manageable safety profile and evidence of target engagement, no objective responses were observed in this study [].
  • Double-Hit Lymphoma (DHL): Preliminary findings from an exploratory cohort study suggest that BAY-1251152 demonstrates promising anti-tumor activity in patients with DHL []. This aggressive lymphoma subtype is characterized by MYC and BCL2 or BCL6 gene rearrangements, leading to poor prognosis and limited treatment options []. BAY-1251152 treatment led to complete metabolic responses in two patients, highlighting its potential for treating MYC-driven lymphomas [].

BAY 1143572

  • Compound Description: BAY 1143572 is a potent and selective, orally available PTEFb/CDK9 inhibitor . It exhibits low nanomolar activity against PTEFb/CDK9 with at least 50-fold selectivity over other CDKs in enzymatic assays . BAY 1143572 also demonstrates broad anti-proliferative activity against various tumor cell lines and shows in vivo efficacy in xenograft tumor models .
  • Relevance: BAY 1143572 serves as a predecessor to BAY-1251152. While sharing the target (PTEFb/CDK9) and exhibiting similar anti-tumor properties, BAY-1251152 boasts increased potency, enabling intravenous administration .

AT-7519

  • Compound Description: AT-7519 is another small-molecule CDK9 inhibitor currently under investigation in Phase I and II clinical trials .
  • Relevance: Similar to BAY-1251152, AT-7519 targets CDK9 for anti-cancer therapy. The concurrent clinical development of both compounds highlights the significance of CDK9 inhibition as a therapeutic strategy .

YK-2168

  • Compound Description: YK-2168 is a potent and selective small-molecule CDK9 inhibitor with good anti-proliferative activity against various tumor cell lines, including MV4-11, Karpas422, and SNU16 .
  • Relevance: Like BAY-1251152, YK-2168 targets CDK9 and displays promising antitumor activity in preclinical models. Both compounds are undergoing clinical trials, indicating their potential as cancer therapies.

Properties

CAS Number

1610358-56-9

Product Name

Enitociclib

IUPAC Name

5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine

Molecular Formula

C19H18F2N4O2S

Molecular Weight

404.4358

InChI

InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)

InChI Key

YZCUMZWULWOUMD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C

Solubility

Soluble in DMSO

Synonyms

BAY-1251152; BAY 1251152; BAY1251152; (+)-BAY-1251152.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.